molecular formula C14H11IN2O4 B185480 3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide CAS No. 6251-38-3

3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B185480
CAS RN: 6251-38-3
M. Wt: 398.15 g/mol
InChI Key: QDGZSCPMNOOCNK-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been widely studied and used in scientific research. This compound is also known as INB-4, and it has shown potential in various applications, especially in the field of cancer research.

Mechanism Of Action

The mechanism of action of INB-4 involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell growth and proliferation. INB-4 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of cell growth and induction of apoptosis.

Biochemical And Physiological Effects

INB-4 has been shown to have minimal toxicity in normal cells. It has also been shown to have low binding affinity for other protein kinases, which reduces the risk of off-target effects. INB-4 has been shown to be effective in inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting tumor growth in animal models.

Advantages And Limitations For Lab Experiments

INB-4 has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have minimal toxicity in normal cells. However, there are also limitations to the use of INB-4. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis of INB-4 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of INB-4. One potential application is in combination therapy with other cancer drugs. INB-4 has been shown to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin. Another potential application is in the treatment of other diseases that involve the dysregulation of CK2, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of INB-4 in these applications. Additionally, more research is needed to optimize the synthesis of INB-4 and develop more efficient methods for its production.
Conclusion:
In conclusion, INB-4 is a promising compound for cancer research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. INB-4 has minimal toxicity in normal cells and has the potential for use in combination therapy with other cancer drugs. However, more research is needed to fully understand the mechanism of action and potential applications of INB-4.

Synthesis Methods

The synthesis of INB-4 involves the reaction between 3-iodo-4-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

INB-4 has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. INB-4 has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective in inhibiting the growth of tumors in animal models.

properties

CAS RN

6251-38-3

Product Name

3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide

Molecular Formula

C14H11IN2O4

Molecular Weight

398.15 g/mol

IUPAC Name

3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11IN2O4/c1-21-13-7-2-9(8-12(13)15)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

QDGZSCPMNOOCNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

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